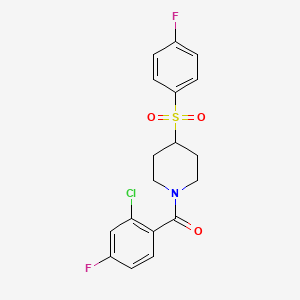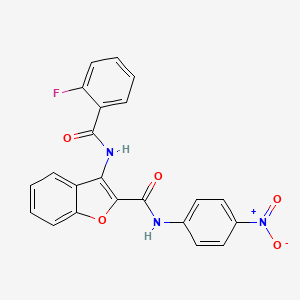
3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, also known as FNAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FNAB belongs to the class of benzofuran derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Furthermore, this compound has been reported to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity both in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to possess anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects in inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Furthermore, this compound has been reported to possess anti-inflammatory and antioxidant activities, which may have therapeutic applications in other diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain assays.
Direcciones Futuras
There are several future directions for the research on 3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide. One potential direction is the development of new analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the molecular targets of this compound, which may provide insights into its mechanism of action. Furthermore, the potential applications of this compound in other diseases, such as inflammatory diseases, should be explored. Finally, the in vivo efficacy and toxicity of this compound should be further investigated to evaluate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves the reaction of 2-fluorobenzoyl chloride with 4-nitroaniline to form 3-(2-fluorobenzamido)-4-nitrobenzoic acid. This intermediate is then treated with phosphorous oxychloride and 2-aminobenzofuran to yield this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated as a potential inhibitor of tubulin polymerization, which is a critical process for cancer cell division. In addition, this compound has been shown to possess anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
3-[(2-fluorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O5/c23-17-7-3-1-5-15(17)21(27)25-19-16-6-2-4-8-18(16)31-20(19)22(28)24-13-9-11-14(12-10-13)26(29)30/h1-12H,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCOMSBKJLCSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

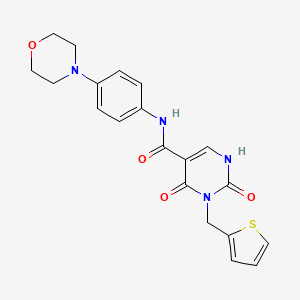
![6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2902076.png)


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2902085.png)

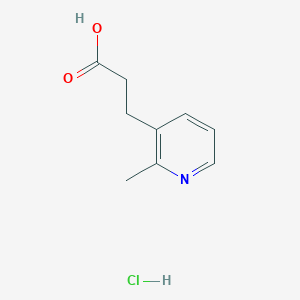

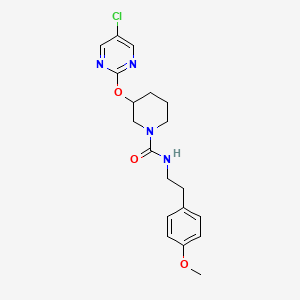
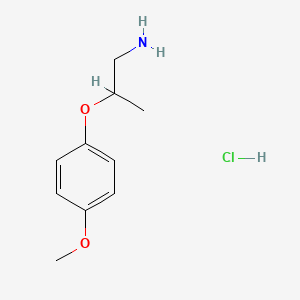
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2902092.png)

![9-(2,5-dimethoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2902095.png)
